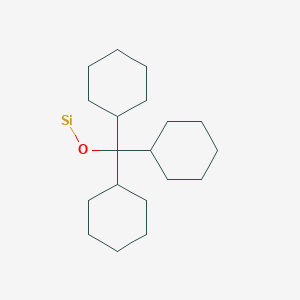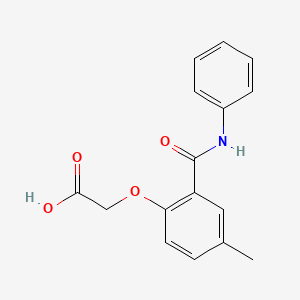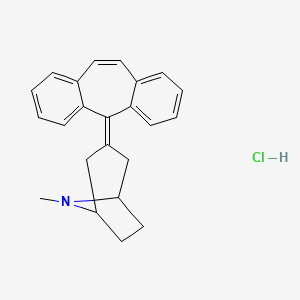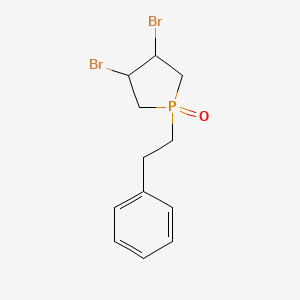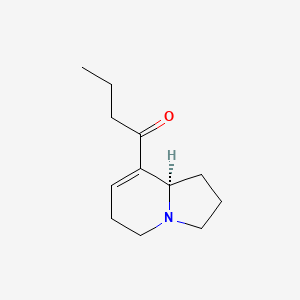
1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one is a complex organic compound with a unique structure that includes a hexahydroindolizine ring fused with a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one typically involves the following steps:
Formation of the Hexahydroindolizine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Butanone Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Butanone: A simpler ketone with similar reactivity but lacking the hexahydroindolizine ring.
Hexahydroindolizine Derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
1-((8aR)-1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one is unique due to its combination of the hexahydroindolizine ring and the butanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33023-01-7 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-[(8aR)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]butan-1-one |
InChI |
InChI=1S/C12H19NO/c1-2-5-12(14)10-6-3-8-13-9-4-7-11(10)13/h6,11H,2-5,7-9H2,1H3/t11-/m1/s1 |
InChI Key |
PRGCCJPXJZTXMB-LLVKDONJSA-N |
Isomeric SMILES |
CCCC(=O)C1=CCCN2[C@@H]1CCC2 |
Canonical SMILES |
CCCC(=O)C1=CCCN2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

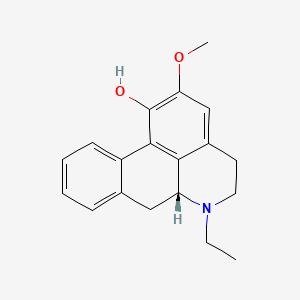
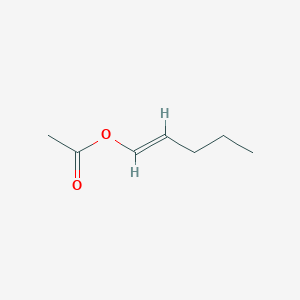
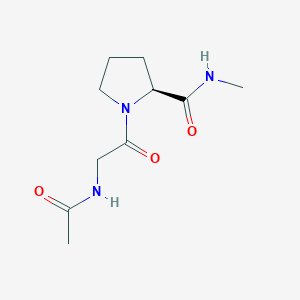
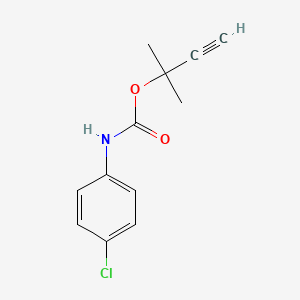
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
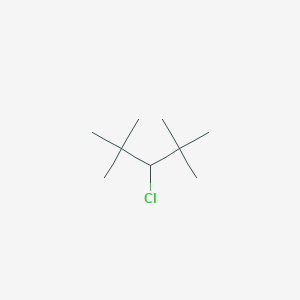
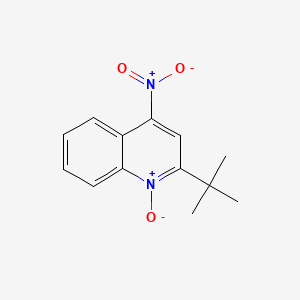
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
